4-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
4-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is a complex organic compound with a unique structure that includes a phenol group, a triazine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol typically involves multiple steps, including nucleophilic aromatic substitution and condensation reactions. The starting materials often include 3-chloro-4-methylphenylamine, diethylamine, and 2,4,6-trichloro-1,3,5-triazine. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-methylphenol (p-cresol)
- 3-chloro-4-methylphenol
- 2,4,6-trichloro-1,3,5-triazine
Uniqueness
4-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is unique due to its combination of a phenol group with a triazine ring and various substituents. This structural complexity imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C21H24ClN7O |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-[(E)-[[4-(3-chloro-4-methylanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C21H24ClN7O/c1-4-29(5-2)21-26-19(24-16-9-6-14(3)18(22)12-16)25-20(27-21)28-23-13-15-7-10-17(30)11-8-15/h6-13,30H,4-5H2,1-3H3,(H2,24,25,26,27,28)/b23-13+ |
InChI Key |
ZPHWQKUVJBCNMO-YDZHTSKRSA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)O)NC3=CC(=C(C=C3)C)Cl |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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